molecular formula C5H11NO2 B076491 N-(3-hydroxypropyl)acetamide CAS No. 10601-73-7

N-(3-hydroxypropyl)acetamide

Cat. No. B076491
CAS RN: 10601-73-7
M. Wt: 117.15 g/mol
InChI Key: LEICDYOVJNQLTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-hydroxypropyl)acetamide and similar compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, has been achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high product purities (Zhou & Shu, 2002).

Molecular Structure Analysis

Structural studies, including X-ray crystallography and NMR spectroscopy, provide insights into the molecular structure of N-(3-hydroxypropyl)acetamide and related compounds. For instance, compounds synthesized in similar contexts exhibit characteristic IR and MS spectroscopy peaks, helping in the identification of their molecular structures (Zhou & Shu, 2002).

Chemical Reactions and Properties

Chemical reactions involving N-(3-hydroxypropyl)acetamide derivatives are diverse, including hydrolysis, silylation, and carbonylation reactions. These reactions modify the compound's functional groups, impacting its chemical behavior and properties. Silylation reactions, for example, involve the formation of silaheterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of N-(3-hydroxypropyl)acetamide, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical properties of N-(3-hydroxypropyl)acetamide, highlighting its solubility in different solvents and its thermal behavior (Lupu‐Lotan et al., 1965).

Chemical Properties Analysis

The chemical properties of N-(3-hydroxypropyl)acetamide, including reactivity, stability, and interactions with other chemicals, are influenced by its functional groups and molecular structure. Advanced oxidation studies, for example, shed light on the compound's degradation pathways and the formation of breakdown products, providing insights into its environmental fate and potential applications (Vogna et al., 2002).

Scientific Research Applications

  • Pharmaceutical and Medical Applications :

    • N-(3-hydroxypropyl)acetamide derivatives are investigated for potential use as antiulcer agents, with specific compounds exhibiting gastric acid antisecretory and cytoprotective properties (Ueda et al., 1990).
    • The compound is used as an intermediate in the synthesis of novel antiproliferative agents, showing effectiveness against certain cancer cell lines (Khade et al., 2019).
    • N-(2-hydroxy phenyl) acetamide derivatives, similar in structure, have been studied for their anti-arthritic and anti-inflammatory activity in animal models (Jawed et al., 2010).
  • Chemical Synthesis and Catalysis :

    • The compound serves as an intermediate in the synthesis of other chemicals, such as in the chemoselective acetylation of 2-aminophenol, useful in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
    • It is also involved in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes (Zhang, 2008).
  • Materials Science and Polymer Chemistry :

    • N-(3-Hydroxypropyl)acetamide derivatives are used in the development of novel polymers, such as poly‐N5‐(3‐hydroxypropyl)‐L‐glutamine, with significant applications in biopolymers and materials science (Lupu‐Lotan et al., 1965).
  • Environmental and Ecotoxicology Studies :

    • Research on the environmental impact and degradation pathways of N-(4-hydroxyphenyl)acetamide (a similar compound), commonly known as paracetamol, highlights the importance of understanding the environmental fate of pharmaceuticals (Brillas et al., 2005).

Safety And Hazards

“N-(3-hydroxypropyl)acetamide” is classified as a combustible solid . It does not have a flash point . It’s important to handle this compound with care to avoid potential hazards .

properties

IUPAC Name

N-(3-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICDYOVJNQLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381752
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)acetamide

CAS RN

10601-73-7
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-hydroxypropyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
E Olszewska, B Tarasiuk, S Pikus - Powder Diffraction, 2009 - cambridge.org
Five new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide [namely, 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, 2-(4-chlorophenoxy)-N-(3-hydroxypropyl) acetamide…
Number of citations: 1 www.cambridge.org
M Shahid, A Siddique, M Ashafaq, M Raizada… - Journal of Molecular …, 2018 - Elsevier
A series of eight complexes of Ln chlorides and perchlorates (Ln = La 3+ , Pr 3+ , Nd 3+ and Gd 3+ ) with the ligand, L 2− (H 2 L = 2,2′-iminobis [N-(3-hydroxypropyl)acetamide]), are …
Number of citations: 5 www.sciencedirect.com
NA Lobanova, VK Stankevich, BF Kukharev - Russian Journal of Organic …, 2012 - Springer
Amino acetals of the general formula MeCH(OR)(OXNH 2 ) (R = Et, Bu, X = CH 2 CH 2 , CH 2 CH 2 CH 2 , CH 2 CMe 2 ) were synthesized in 53–91% yield by acid-catalyzed reaction of …
Number of citations: 3 idp.springer.com
S Kuramitsu, K IKEDA… - The Journal of …, 1973 - academic.oup.com
… The effect of N-3-hydroxypropylacetamide was broadly similar to that of the N-2-hydroxyalkylacetamides. In the presence of 4 M formamide, the positive ellipticities at 295, 290, and 285 …
Number of citations: 17 academic.oup.com
F Biryan, K Demirelli - Ferroelectrics, 2019 - Taylor & Francis
3-Acetamidopropyl methacrylate [AAPMA] (monomer) were synthesized. The homopolymer of AAPMA was prepared by free radical polymerization method. Novel composites based on …
Number of citations: 2 www.tandfonline.com
AM Thompson, AM Delaney, JM Hamby… - Journal of medicinal …, 2005 - ACS Publications
7-Substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas are inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (…
Number of citations: 75 pubs.acs.org
L Voorhaar, EWC Chan, P Baek, M Wang… - European Polymer …, 2018 - Elsevier
Electroactive graft copolymers with self-healing properties and stretchability were prepared using a conducting polythiophene phenylene backbone and self-healing poly(…
Number of citations: 16 www.sciencedirect.com
I Boichenko, K Bär, S Deiss, C Heim, R Albrecht… - ACS …, 2018 - ACS Publications
The protein cereblon serves as a substrate receptor of a ubiquitin ligase complex that can be tuned toward different target proteins by cereblon-binding agents. This approach to …
Number of citations: 42 pubs.acs.org
JK Pak, M Hesse - Helvetica chimica acta, 1998 - Wiley Online Library
The synthesis of the penta‐N‐protected polyamide 1 (tert‐butyl N‐{9‐allyl‐16‐azido‐13‐(trifluoroacetyl)‐4‐[2‐(trimethylsilyl)ethylsulfonyl]‐4,9,13‐triazahexadecyl]carbamate=tert‐butyl …
Number of citations: 19 onlinelibrary.wiley.com
L Zehnacker, MC Nevers, V Sinou, D Parzy… - Analytical and …, 2015 - Springer
Despite significant progress in prevention and therapy, malaria is still one of the world’s leading major diseases due to its high morbidity and mortality. Recommended treatments by the …
Number of citations: 10 idp.springer.com

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